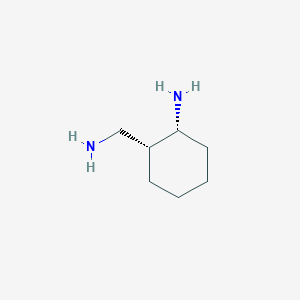
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of Pyrazole Ring: The dibromothiophene is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or THF.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Various substituted thiophenes depending on the reagent used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Coupling: Aryl or vinyl-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application:
Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to its conductive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of the target compound, used in polymerization reactions.
1-Methyl-1H-pyrazol-5-amine: A simpler analog without the thiophene ring, used in various organic synthesis applications.
Uniqueness
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the dibromothiophene and pyrazole moieties, which confer specific electronic and chemical properties. This makes it particularly useful in applications requiring both aromatic stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H7Br2N3S |
|---|---|
Molekulargewicht |
337.04 g/mol |
IUPAC-Name |
5-(2,5-dibromothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3 |
InChI-Schlüssel |
WMWIFCUMAZSCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(SC(=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)



![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)


![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)


